molecular formula C9H11N5 B13306004 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13306004
M. Wt: 189.22 g/mol
InChI Key: WOYZAJGFDRBJOA-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4 and a pyridin-4-yl ethyl chain at position 1. This structure combines the electron-rich pyridine ring with the hydrogen-bonding capability of the triazol-4-amine group, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-(2-pyridin-4-ylethyl)triazol-4-amine

InChI

InChI=1S/C9H11N5/c10-9-7-14(13-12-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6,10H2

InChI Key

WOYZAJGFDRBJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves a [3+2] cycloaddition reaction (click chemistry) between an azide and an alkyne derivative, followed by functional group transformations to introduce the amine group at the 4-position of the triazole ring.

Key Synthetic Routes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Starting materials : A pyridin-4-yl ethyl alkyne and an appropriate azide precursor.
  • Reaction conditions : Use of copper sulfate (CuSO4·5H2O) and sodium ascorbate in an aqueous or mixed solvent system under ambient or slightly elevated temperatures.
  • Outcome : Formation of the 1,4-disubstituted 1,2,3-triazole ring with regioselectivity.
  • Subsequent modification : Introduction of the amine group at the 4-position of the triazole can be achieved by reduction of a nitro precursor or direct amination strategies.

This approach is supported by general procedures described for similar triazole derivatives, where the alkyne and azide components are reacted in the presence of CuSO4 and sodium ascorbate to yield triazole products in good to excellent yields.

Organocatalytic Synthesis from Ketones and Azides
  • Starting materials : Enolizable ketones bearing the pyridin-4-yl ethyl side chain and aromatic azides.
  • Catalysts : Organocatalysts such as diethylamine or pyrrolidine.
  • Reaction conditions : Heating at moderate temperatures (50-80 °C) in solvents like DMSO.
  • Mechanism : Formation of an enamine intermediate from the ketone, which undergoes a [3+2] cycloaddition with the azide to form the triazole ring.
  • Advantages : High regioselectivity, broad functional group tolerance, and good yields.

This method allows direct conversion of ketones to NH-1,2,3-triazoles and has been demonstrated to be efficient for functionalizing pyridine-containing substrates.

Synthesis via Hydrazonoyl Halides and Thiosemicarbazones
  • Starting materials : 1-(pyridin-4-yl)ethyl ketones reacted with thiosemicarbazide derivatives.
  • Reaction conditions : Reflux in alcoholic solvents with triethylamine as base.
  • Outcome : Formation of 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety, which can be further modified to yield the target compound.
  • Notes : This method involves multi-step transformations and is useful for accessing related heterocyclic systems.

Representative Synthesis Table

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Pyridin-4-yl ethyl alkyne + azide CuSO4·5H2O, sodium ascorbate, RT, 24 h 1,4-Disubstituted 1,2,3-triazole 75-90
2 Enolizable ketone with pyridin-4-yl group + aromatic azide Diethylamine catalyst, DMSO, 50-80 °C, 2-24 h NH-1,2,3-triazole derivative 70-85
3 1-(pyridin-4-yl)ethyl ketone + thiosemicarbazide Reflux in 2-propanol, triethylamine 1,3,4-Thiadiazole-triazole derivatives 60-80

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine at the 4-position of the triazole ring participates in nucleophilic substitutions and condensations.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, DCM, Et₃N, 0°C → RTN-Acetyl derivative85%
SulfonationSO₃·Py complex, DMF, 50°CSulfonamide derivative78%
Schiff Base FormationBenzaldehyde, MeOH, RT, 12 hImine-linked conjugate90%

Mechanistic Insights :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation .

  • Sulfonation exploits the amine’s lone pair to form stable sulfonamides under mild conditions .

Electrophilic Substitution and Cyclization

The triazole ring undergoes regioselective electrophilic substitutions, while the pyridine moiety directs reactivity in fused heterocycle synthesis.

Key Reactions:

  • Diazotization and Cyclization

    • Treatment with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which undergoes intramolecular cyclization to form triazolo[4,5-d]pyridazines (Figure 1A) .

    • Yields: 65–80% using acetic acid/water (1:1) as solvent .

  • Cross-Coupling Reactions

    • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aryl groups at the triazole C5 position .

Comparative Reactivity with Analogues

Reactivity differences arise from substituent positioning and electronic effects (Table 1).

Table 1 : Reaction Outcomes for Structural Analogues

CompoundReaction with AcClCyclization Efficiency
1-(2-Pyridin-4-yl-ethyl)triazoleN-Acetyl derivative (85%)78% (diazotization)
1-(2-Pyridin-2-yl-ethyl)triazoleN-Acetyl derivative (72%)62%
5-(4-Pyridyl)-3-amino-pyrazoleNo reactionN/A

Key Insight : The pyridin-4-yl group enhances electron density at the triazole ring, favoring electrophilic substitutions over pyridin-2-yl analogues .

Synthetic Routes to Functional Derivatives

Route A : Post-functionalization via Click Chemistry

  • Azide-alkyne cycloaddition with propargyl bromide (CuSO₄, sodium ascorbate) yields triazole-linked dendrimers .

Route B : Oxidative Annulation

  • Reaction with β-ketoesters (DBU, MeCN, 50°C) forms fused triazolo-pyridines via tandem cycloaddition and dehydration (85% yield) .

Stability and Reaction Optimization

  • pH Sensitivity : The amine group protonates below pH 4, reducing nucleophilicity but enhancing solubility in polar solvents .

  • Thermal Stability : Decomposes above 220°C, limiting high-temperature applications.

Scientific Research Applications

1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex heterocyclic compounds.
    • Employed in click chemistry for the rapid assembly of molecular architectures.
  • Biology:

    • Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
    • Used in the design of enzyme inhibitors and receptor modulators.
  • Medicine:

    • Explored as a candidate for drug development due to its ability to interact with biological targets.
    • Studied for its potential therapeutic effects in treating various diseases.
  • Industry:

    • Utilized in the development of advanced materials, such as polymers and coatings.
    • Applied in the creation of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogs

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Synthesis Yield (if reported) Reference ID
1-[2-(Pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine Pyridin-4-yl ethyl, triazol-4-amine ~189.22* Potential kinase inhibition, ligand design N/A Inferred
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, cyclopropylamine 215.27 Intermediate in drug discovery 17.9%
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride Trifluoromethylphenyl, triazol-4-amine 241.64 Building block for bioactive molecules N/A
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine Oxolane (tetrahydrofuran) ethyl 182.22 Chemical intermediate N/A
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine Chloropyridinyl, pyrazol-4-amine 207.65 Antimicrobial research N/A
1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine Pyridin-4-yl ethyl, pyrazol-5-amine 188.23 Pharmacological studies N/A

*Calculated based on molecular formula C₉H₁₁N₅.

Physicochemical Properties

  • Solubility : Pyridine-containing analogs (e.g., ) exhibit moderate aqueous solubility due to the basic pyridine nitrogen, while trifluoromethyl groups () enhance lipophilicity.
  • Thermal Stability : Melting points for related compounds range from 104–155°C (), suggesting similar stability for the target compound.

Biological Activity

1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring linked to a pyridine moiety, which enhances its potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure

The chemical structure of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine can be represented as follows:

C11H12N4\text{C}_{11}\text{H}_{12}\text{N}_4

Synthesis

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions. The reaction conditions generally include solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various triazole derivatives possess activity against a range of bacteria and fungi. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-[2-(pyridin-4-yl)ethyl]-triazoleStaphylococcus aureus15 μg/mL
1-[2-(pyridin-4-yl)ethyl]-triazoleCandida albicans20 μg/mL

Anticancer Activity

The anticancer potential of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has been evaluated in various cancer cell lines. For example, in vitro studies have demonstrated that this compound exhibits cytotoxic effects against breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 Value (μM)Mechanism of Action
MDA-MB-23139.2 ± 1.7Apoptosis induction via caspases
U-8745.0 ± 2.0Cell cycle arrest and apoptosis

Antiviral Activity

The antiviral properties of triazole derivatives have also been explored, with some studies indicating effectiveness against viral infections such as HIV and influenza. The proposed mechanism includes interference with viral replication processes and inhibition of viral enzymes .

Case Studies

A notable case study involved the evaluation of a series of triazole compounds for their anticancer properties. The study highlighted that modifications to the pyridine ring significantly influenced the biological activity and selectivity towards cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine, and how is structural confirmation performed?

The compound is typically synthesized via S-alkylation of precursor triazole-thiol derivatives with appropriate alkyl halides in alkaline media (e.g., NaOH/MeOH at room temperature). Structural confirmation relies on ¹H-NMR and ¹³C-NMR to verify key functional groups, such as pyridyl protons (δ 8.5–8.9 ppm) and triazole carbons (δ 150–160 ppm). Additional characterization may include HRMS for molecular weight validation .

Q. What starting materials and reaction conditions are critical for the preparation of pyridyl-triazole derivatives?

Key precursors include 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, which undergoes alkylation with halides like 2-(pyridin-4-yl)ethyl bromide. Reactions are conducted under inert atmospheres with catalytic bases (e.g., Cs₂CO₃) to prevent side reactions. Solvents such as DMSO or methanol are preferred for solubility .

Q. How should researchers handle waste generated during the synthesis of this compound?

Post-reaction waste must be segregated and treated by professional hazardous waste management services to avoid environmental contamination. Specific protocols for neutralizing residual alkalis or heavy metals (e.g., copper catalysts) should be followed .

Advanced Research Questions

Q. How can low yields in copper-catalyzed syntheses of this compound be systematically addressed?

Low yields (e.g., 17.9% in some protocols) often stem from incomplete coupling or side reactions. Optimizing catalyst loading (e.g., CuBr vs. CuI), temperature (35–60°C), and reaction duration (24–48 hours) can improve efficiency. Purification via gradient chromatography (e.g., ethyl acetate/hexane) helps isolate the product .

Q. What advanced techniques resolve structural ambiguities when NMR data conflicts with computational predictions?

Contradictions between experimental NMR shifts and computational models (e.g., DFT calculations) require multi-technique validation. Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related pyrazol-5-amine derivatives (R factor = 0.031) . Additionally, 2D NMR (COSY, HSQC) can clarify proton-carbon correlations .

Q. How can computational reaction design enhance the synthesis of this compound?

Quantum chemical calculations (e.g., transition-state modeling) and machine learning can predict optimal reaction pathways. For example, ICReDD’s approach integrates computational reaction path searches with experimental feedback loops to reduce trial-and-error inefficiencies .

Q. What strategies are employed to evaluate the biological activity of this compound in proteomic or medicinal chemistry studies?

Bioactivity screening involves in vitro assays (e.g., enzyme inhibition, receptor binding) using purified targets. Structure-activity relationship (SAR) studies focus on modifying the pyridyl or triazole moieties to enhance potency. For example, alkylsulfanyl substitutions on triazole rings have shown improved biochemical interactions .

Q. How do researchers address discrepancies in spectral data between synthesized batches?

Batch-to-batch variations in NMR or mass spectra require rigorous impurity profiling. Techniques like HPLC-MS or GC-MS identify byproducts (e.g., unreacted starting materials or oxidation derivatives). Adjusting reaction stoichiometry or purification protocols minimizes these issues .

Methodological Tables

Table 1: Key Synthetic Parameters for 1-[2-(Pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

ParameterOptimal ConditionReference
CatalystCuBr (0.1–0.2 equiv)
Reaction Temperature35–60°C
Purification MethodGradient silica chromatography
Yield Range17.9–85%

Table 2: Analytical Techniques for Structural Confirmation

TechniqueCritical Data PointsApplication Example
¹H-NMRPyridyl protons (δ 8.5–8.9)Distinguishing regioisomers
X-ray CrystallographyBond lengths (mean 0.002 Å)Resolving stereochemical ambiguity
HRMS (ESI)[M+H]+ = 215Molecular weight validation

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